molecular formula C10H13N3O2 B14845904 1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone

1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone

Cat. No.: B14845904
M. Wt: 207.23 g/mol
InChI Key: BXJICOWQDLGGTG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone involves several steps. One common method includes the reaction of morpholine with a pyrimidine derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The product is then purified using techniques such as recrystallization or chromatography .

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets the required specifications .

Chemical Reactions Analysis

1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using reagents such as halogens or alkylating agents. .

Scientific Research Applications

1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

1-(2-morpholin-4-ylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C10H13N3O2/c1-8(14)9-2-3-11-10(12-9)13-4-6-15-7-5-13/h2-3H,4-7H2,1H3

InChI Key

BXJICOWQDLGGTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NC=C1)N2CCOCC2

Origin of Product

United States

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